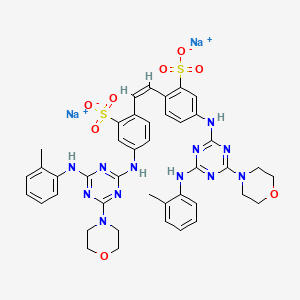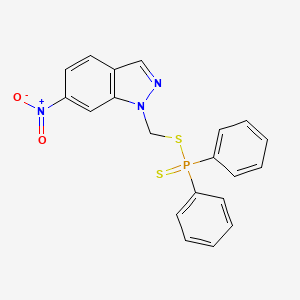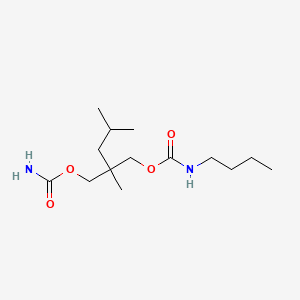![molecular formula C11H13Cl2NO B14691369 [Chloro(phenyl)methyl]propylcarbamyl chloride CAS No. 35331-78-3](/img/structure/B14691369.png)
[Chloro(phenyl)methyl]propylcarbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Chloro(phenyl)methyl]propylcarbamyl chloride is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group. The compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of [Chloro(phenyl)methyl]propylcarbamyl chloride typically involves the reaction of a chloro(phenyl)methyl compound with a propylcarbamyl chloride. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
[Chloro(phenyl)methyl]propylcarbamyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[Chloro(phenyl)methyl]propylcarbamyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of [Chloro(phenyl)methyl]propylcarbamyl chloride involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
[Chloro(phenyl)methyl]propylcarbamyl chloride can be compared with other similar compounds, such as:
Phenacyl chloride: This compound is also a substituted acetophenone and is used as a building block in organic chemistry.
Pyrazole derivatives: These compounds are nitrogen-containing heterocycles with various biological activities
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
35331-78-3 |
|---|---|
Molekularformel |
C11H13Cl2NO |
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
N-[chloro(phenyl)methyl]-N-propylcarbamoyl chloride |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-8-14(11(13)15)10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
BMEYWVVPVKNQEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(C1=CC=CC=C1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


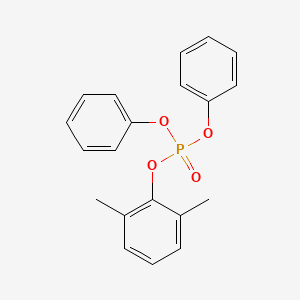


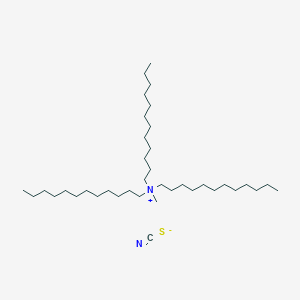
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
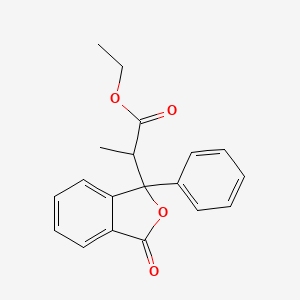
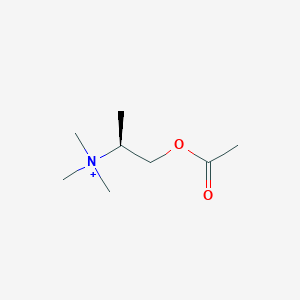
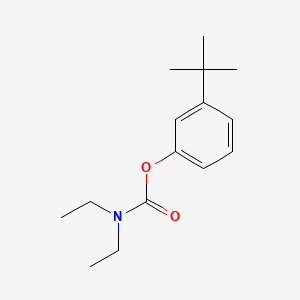

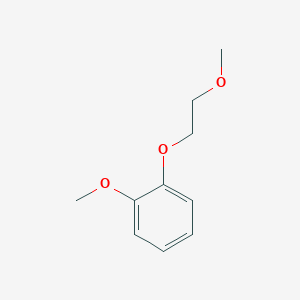
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
